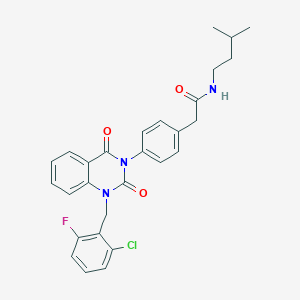

2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C28H27ClFN3O3 and its molecular weight is 507.99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H31ClFN3O3 with a molecular weight of approximately 512.03 g/mol. The structural components include:

- A quinazolinone core, which is known for various biological activities.

- A chlorobenzyl group that may enhance lipophilicity and biological interaction.

- An isopentylacetamide moiety that could contribute to the compound's pharmacokinetic properties.

Research indicates that compounds similar to this structure often interact with various biological targets, including:

- Cyclooxygenase (COX) enzymes: As seen in related studies, quinazolinone derivatives can act as inhibitors of COX enzymes, which play a crucial role in inflammation and pain pathways. For instance, modifications on the quinazolinone scaffold have shown selective inhibition against COX-II with notable potency (IC50 values ranging from 0.52 to 22.25 μM) .

- Antiviral Activity : Some analogs derived from quinazolinones have demonstrated antiviral properties against respiratory syncytial virus, indicating potential for broader antiviral applications .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cancer cell lines. For example:

- Cytotoxicity : The compound exhibited significant cytotoxic effects at concentrations lower than 10 μM in certain cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects in preclinical models, with some derivatives achieving over 60% inhibition compared to standard treatments like Celecoxib .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

- Animal Models : In rodent models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved clinical scores compared to controls. The mechanism appears to involve modulation of cytokine production and inhibition of COX pathways.

Case Studies

Several case studies highlight the effectiveness of this class of compounds:

- Case Study on Anticancer Properties : A study focusing on a similar quinazolinone derivative found that it induced apoptosis in breast cancer cells through the activation of caspase pathways .

- Case Study on Anti-inflammatory Effects : Another investigation reported that a closely related compound significantly reduced edema in a carrageenan-induced paw edema model, demonstrating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications affect biological activity:

科学研究应用

The compound 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is an intriguing molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Basic Information

- Molecular Formula : C26H28ClFN3O3

- Molecular Weight : 477.9 g/mol

- CAS Number : 946330-60-5

Structure

The compound features a complex structure that includes a quinazoline core, which is known for its biological activity. The presence of a chloro and fluorine substituent enhances its pharmacological properties.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines. For instance, it has shown promising results against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study

In a study published in ACS Omega, novel quinazoline derivatives were synthesized and tested for their anticancer activity. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against multiple cancer cell lines, suggesting their potential as therapeutic agents .

COX Inhibition

The compound is also being investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-II, which is implicated in inflammatory processes and pain pathways.

Research Findings

A study highlighted the design of various COX-II inhibitors where structurally related compounds demonstrated moderate to strong inhibitory activity against COX-II with selectivity indices indicating potential for anti-inflammatory applications . The compound's structure suggests it may also possess similar inhibitory properties.

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives can provide neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Experimental Results

In animal models, compounds with similar structures have been observed to reduce neuroinflammation and improve cognitive function, indicating their potential utility in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| COX Inhibition | Moderate inhibition of COX-II | |

| Neuroprotection | Reduces neuroinflammation |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Step 1 : Vary reaction parameters (temperature: 60–120°C; solvents: DMF, THF, or acetonitrile) to identify optimal conditions.

- Step 2 : Monitor reaction progress using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Step 4 : Validate purity using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., quinazolinone ring at δ 7.2–8.5 ppm) and confirm stereochemistry.

- Mass Spectrometry (ESI-MS/HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 525.12).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at 1680–1720 cm−1) .

Q. How should initial biological activity screening be designed for this compound?

- Methodological Answer :

- Assay Selection : Use enzyme inhibition (e.g., kinase assays) or cell viability (MTT assay) protocols.

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls.

- Dose-Response : Test concentrations from 0.1–100 µM to calculate IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Use SPR (Surface Plasmon Resonance) for binding affinity and transcriptomics for pathway analysis.

- Example : Discrepancies in IC50 values (e.g., 10.5 µM vs. 15.0 µM) may arise from differences in cell lines or assay sensitivity .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substitutions on the quinazolinone ring (e.g., Cl → F or CH3).

- Side-Chain Variations : Test isopentyl vs. branched alkyl groups for lipophilicity effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Q. How can in vitro and in vivo pharmacokinetic (PK) properties be systematically evaluated?

- Methodological Answer :

- In Vitro : Assess metabolic stability using liver microsomes and plasma protein binding (equilibrium dialysis).

- In Vivo : Administer a single dose (10 mg/kg, IV/oral) to rodents, collect plasma samples, and quantify via LC-MS/MS.

- Key Metrics : Calculate bioavailability (F%) and half-life (t1/2) .

Q. What experimental approaches validate target engagement and mechanism of action?

- Methodological Answer :

- Biophysical Methods : Use ITC (Isothermal Titration Calorimetry) for binding thermodynamics.

- Cellular Imaging : Fluorescence tagging (e.g., GFP fusion proteins) to track subcellular localization.

- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) for 3D structural insights .

属性

IUPAC Name |

2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClFN3O3/c1-18(2)14-15-31-26(34)16-19-10-12-20(13-11-19)33-27(35)21-6-3-4-9-25(21)32(28(33)36)17-22-23(29)7-5-8-24(22)30/h3-13,18H,14-17H2,1-2H3,(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQNJOFYSPNWCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClFN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。